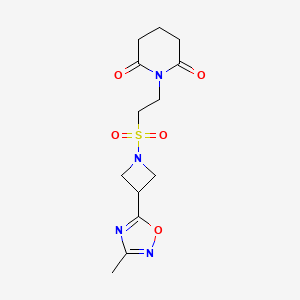
1-(2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C13H18N4O5S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown to have a broad spectrum of agricultural biological activities .
Mode of Action
1,2,4-oxadiazole derivatives have been known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure play a crucial role in this interaction .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Certain 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
生物活性
The compound 1-(2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C14H18N4O4S, and it features several functional groups that contribute to its biological activity. The presence of the oxadiazole moiety is particularly notable as it is often associated with a range of pharmacological effects.
Anticancer Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MIA PaCa-2 (pancreatic) | 0.58 |
| Compound B | HeLa (cervical) | 2.1 |
| Compound C | A549 (lung) | 4.5 |
The anticancer effects are believed to arise from the ability of these compounds to interfere with mitochondrial function and ATP production in cancer cells .
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has also been documented. Compounds similar to our target compound have shown activity against both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 16 |
| Compound E | S. aureus | 8 |
The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticonvulsant Activity
Some studies have also explored the anticonvulsant properties of oxadiazole-containing compounds. For example, certain analogues have demonstrated protective effects in animal models subjected to seizure-inducing agents:
| Compound | Model Used | ED50 (mg/kg) |
|---|---|---|
| Compound F | PTZ-induced seizures | 24.38 |
| Compound G | MES-induced seizures | 88.23 |
These findings suggest that structural modifications can enhance the anticonvulsant efficacy of oxadiazole derivatives .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key factors influencing activity include:
- Substituents on the Oxadiazole Ring : Electron-withdrawing groups generally enhance antibacterial and anticancer activities.
- Piperidine Derivatives : Modifications on the piperidine ring can significantly affect potency and selectivity towards specific biological targets.
- Sulfonamide Linkage : The presence of sulfonamide groups has been linked to improved interaction with biological targets, enhancing overall efficacy.
Case Study 1: Anticancer Efficacy
A study evaluating a series of oxadiazole derivatives demonstrated that structural variations led to differences in cytotoxicity against pancreatic cancer cells. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potential as a lead compound for further development .
Case Study 2: Antibacterial Screening
In another investigation, a library of oxadiazole-based compounds was screened against drug-resistant bacterial strains. Several candidates showed promising activity, providing a foundation for developing new antibiotics amidst rising resistance issues .
特性
IUPAC Name |
1-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c1-9-14-13(22-15-9)10-7-16(8-10)23(20,21)6-5-17-11(18)3-2-4-12(17)19/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWCHIWZNBSXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














